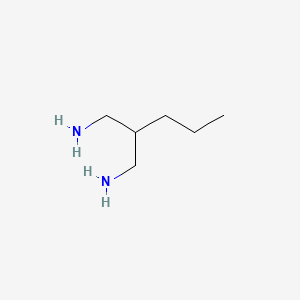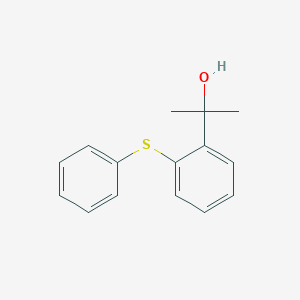![molecular formula C13H11N3O B13884856 6-P-Tolylfuro[2,3-D]pyrimidin-4-amine](/img/structure/B13884856.png)
6-P-Tolylfuro[2,3-D]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-P-Tolylfuro[2,3-D]pyrimidin-4-amine is a heterocyclic compound that features a fused furan and pyrimidine ring system with a p-tolyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-P-Tolylfuro[2,3-D]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminopyrimidine with a furan derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 6-P-Tolylfuro[2,3-D]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
- Oxidized derivatives with additional oxygen-containing functional groups.
- Reduced analogs with hydrogenated furan or pyrimidine rings.
- Substituted derivatives with various functional groups replacing the original substituents .
Scientific Research Applications
6-P-Tolylfuro[2,3-D]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of 6-P-Tolylfuro[2,3-D]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit the activity of specific kinases or other proteins by binding to their active sites, thereby blocking their function. This inhibition can lead to downstream effects such as the suppression of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 4-Methoxyphenylpyrrolo[2,3-D]pyrimidin-4-amine
- N4-Phenylsubstituted-7H-pyrrolo[2,3-D]pyrimidin-4-amines
Comparison: 6-P-Tolylfuro[2,3-D]pyrimidin-4-amine is unique due to its fused furan and pyrimidine ring system with a p-tolyl substituent, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for specific applications in medicinal chemistry .
Properties
Molecular Formula |
C13H11N3O |
|---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
6-(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H11N3O/c1-8-2-4-9(5-3-8)11-6-10-12(14)15-7-16-13(10)17-11/h2-7H,1H3,(H2,14,15,16) |
InChI Key |
OKYDPNPELSKJFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(N=CN=C3O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




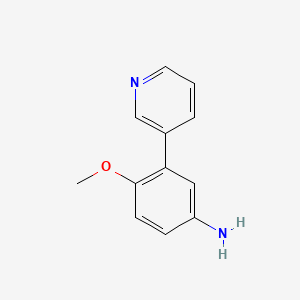
![1-[4-[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonylphenyl]ethanone](/img/structure/B13884788.png)
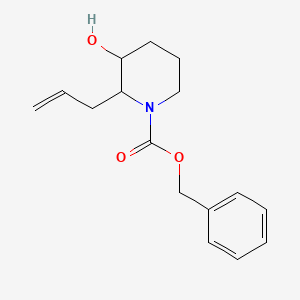
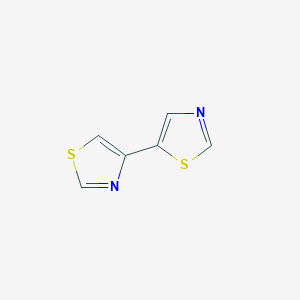
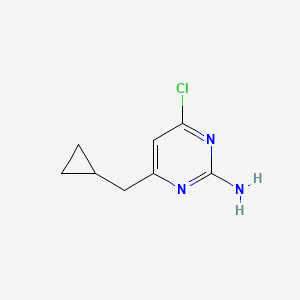
![Spiro[5.5]undecan-3-yl methanesulfonate](/img/structure/B13884812.png)
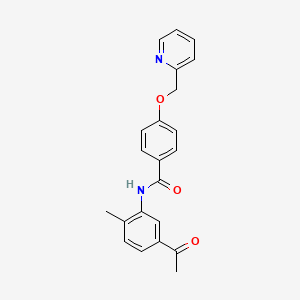

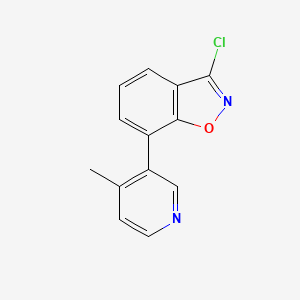
![[(5-Chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] thiophene-2-carboxylate](/img/structure/B13884823.png)
